

The Photochemistry of 2-Acetoxybenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetoxybenzophenone

CAS No.: 138711-39-4

Cat. No.: B142188

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Executive Summary

2-Acetoxybenzophenone (2-ABP) serves as a quintessential model for studying the Photo-Fries rearrangement, a reaction where an aryl ester converts into a hydroxyaryl ketone upon UV excitation. Unlike simple phenyl acetate, 2-ABP incorporates a benzophenone moiety, acting as an internal triplet sensitizer. This unique structure allows researchers to probe the competition between intersystem crossing (ISC), radical pair recombination, and solvent cage dynamics.

This guide details the mechanistic pathways, synthesis protocols, and experimental frameworks required to utilize 2-ABP in photochemical research and drug development (specifically in "caged" compound design).

Part 1: The Mechanistic Foundation

The Photo-Fries Rearrangement

Upon irradiation with UV light (typically 290–320 nm), **2-acetoxybenzophenone** undergoes homolytic cleavage of the ester C-O bond. This process is distinct from thermal Fries rearrangement (which requires Lewis acids) and proceeds via a radical mechanism.^[1]

The Pathway:

- Excitation: Absorption of a photon promotes the molecule to the Singlet excited state (

).

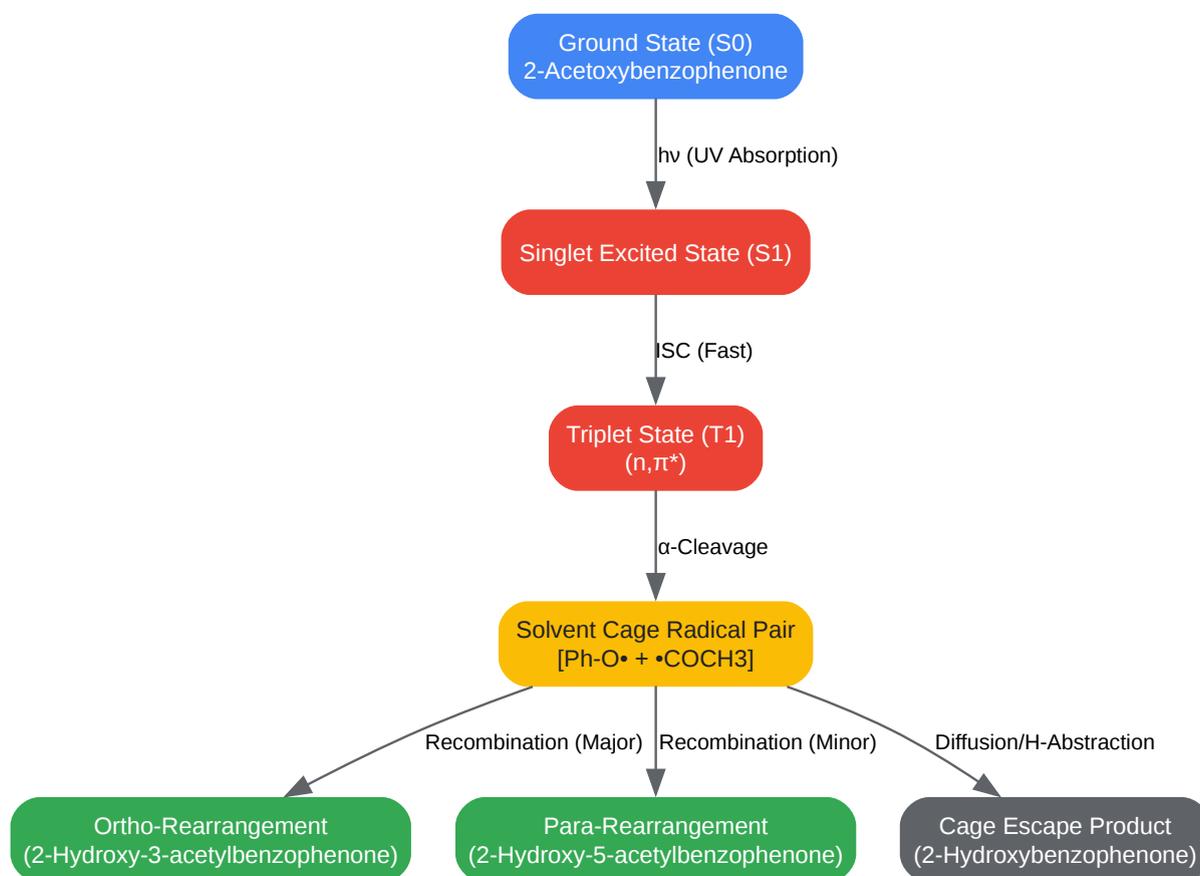
- Intersystem Crossing (ISC): Rapid ISC (ps) converts the state to the Triplet state (), facilitated by the heavy oxygen atoms and the carbonyl nature of the benzophenone core.
- Bond Cleavage: The state undergoes -cleavage (Norrish Type I-like) to form a radical pair within a solvent cage: the benzophenone-2-oxyl radical and the acetyl radical.
- Recombination:
 - In-Cage (Dominant): The radicals recombine at the ortho or para positions of the ring. Due to the proximity in the cage, the ortho product (2-hydroxy-3-acetylbenzophenone) is kinetically favored.
 - Cage Escape: If the radicals diffuse apart, they may abstract hydrogen from the solvent, leading to the formation of 2-hydroxybenzophenone (the phenol) and acetic acid.

The "Latent Stabilizer" Effect

2-ABP is technically a pro-photostabilizer. The starting material (ester) absorbs UV but is photochemically active. The product of the rearrangement, 2-hydroxybenzophenone, is a highly efficient UV absorber that dissipates energy as heat via Excited State Intramolecular Proton Transfer (ESIPT). Thus, 2-ABP transforms from a reactive species into a photostable protectant upon exposure.

Part 2: Visualization of Pathways

The following diagram illustrates the competitive pathways governing the photochemistry of 2-ABP.



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Caption: Mechanistic flow of **2-acetoxybenzophenone** photolysis showing the divergence between in-cage recombination (Fries products) and cage escape (Phenol).

Part 3: Experimental Protocols

Synthesis of 2-Acetoxybenzophenone

Objective: To synthesize high-purity 2-ABP for photochemical study.

Reagents:

- 2-Hydroxybenzophenone (10 mmol)
- Acetic Anhydride (15 mmol)

- Pyridine (Catalytic amount or solvent)
- Dichloromethane (DCM)

Protocol:

- Dissolution: Dissolve 1.98 g (10 mmol) of 2-hydroxybenzophenone in 10 mL of anhydrous DCM in a round-bottom flask.
- Acylation: Add 1.53 g (15 mmol) of acetic anhydride, followed by 0.5 mL of pyridine.
- Reflux: Stir the mixture under reflux (approx. 40°C) for 4 hours. Monitor via TLC (Eluent: 20% Ethyl Acetate/Hexane) until the starting phenol spot disappears.
- Quench: Cool to room temperature and pour the mixture into 50 mL of ice water to hydrolyze excess anhydride.
- Extraction: Extract with DCM (3 x 20 mL). Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.
- Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol to yield white crystals.
 - Validation: IR should show ester carbonyl stretch (~1760 cm⁻¹) and absence of broad OH stretch.

Photolysis & Quantum Yield Determination

Objective: To measure the efficiency of the rearrangement.

Protocol:

- Sample Prep: Prepare a

M solution of 2-ABP in cyclohexane (degassed with Argon for 20 mins to remove which quenches triplets).

- Irradiation: Place in a quartz cuvette. Irradiate using a Rayonet reactor or Hg-Xe lamp equipped with a 313 nm bandpass filter.
- Actinometry: Run a parallel sample of Potassium Ferrioxalate actinometer to determine photon flux.
- Analysis: At defined intervals (0, 5, 10, 20 mins), analyze aliquots via HPLC (C18 column, MeOH/Water gradient).
- Calculation:

Part 4: Data Summary & Solvent Effects

The product distribution in the photo-Fries rearrangement is highly sensitive to solvent viscosity and polarity.

Solvent Parameter	Effect on Mechanism	Predicted Major Product
High Viscosity (e.g., Glycerol)	Increases "Cage Effect"; radicals cannot escape.	Ortho-Isomer (Rearrangement)
Low Viscosity (e.g., Hexane)	Allows some diffusion, but non-polar nature favors tight ion/radical pairs.	Ortho-Isomer
High Polarity (e.g., Acetonitrile)	Stabilizes separated radical ions; increases cage escape.	Phenol (2-Hydroxybenzophenone)
Solid State (Polymer Matrix)	Rigid cage prevents diffusion.	Ortho-Isomer (High Selectivity)

Part 5: Applications in Drug Development Caged Compounds (Photoremovable Protecting Groups)

While 2-ABP itself is a probe, its chemistry underpins the design of caged neurotransmitters and prodrugs.

- Concept: A bioactive molecule (e.g., a carboxylic acid drug) is esterified to a benzophenone derivative.
- Release: Upon UV irradiation, the photo-Fries mechanism cleaves the ester bond. If the conditions favor "cage escape" (hydrolysis), the free drug is released.
- Advantage: The benzophenone chromophore has a high extinction coefficient and well-defined triplet chemistry, making the release quantum yield predictable.

Polymer Stabilization

In drug packaging and delivery devices, 2-ABP derivatives are incorporated into polymers (like PVC or Polycarbonate). They act as sacrificial stabilizers.

- Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The polymer coating initially contains the ester (transparent). Upon exposure to sunlight, it rearranges to the hydroxy-benzophenone, which then acts as a permanent UV filter, protecting the drug product inside from photodegradation.

References

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